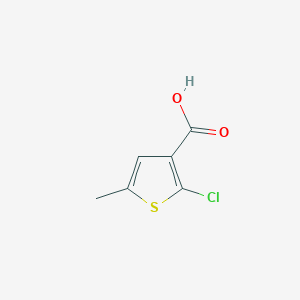

2-Chloro-5-methylthiophene-3-carboxylic acid

Descripción

Historical Context and Development

The discovery and development of thiophene derivatives can be traced back to the pioneering work of Viktor Meyer in 1882, who first isolated thiophene as a contaminant in benzene through the characteristic blue dye formation with isatin and sulfuric acid. This foundational discovery established the groundwork for understanding thiophene chemistry and its subsequent applications in organic synthesis. The systematic exploration of substituted thiophenes, including halogenated and carboxylated derivatives, gained momentum throughout the twentieth century as researchers recognized their potential in medicinal chemistry and materials science.

The specific development of 2-Chloro-5-methylthiophene-3-carboxylic acid emerged from the broader investigation of thiophene carboxylic acids and their halogenated analogs. Early synthetic approaches focused on traditional methods such as the Paal-Knorr synthesis, which enabled the preparation of substituted thiophenes from 1,4-diketones using sulfidizing reagents like phosphorus pentasulfide. The evolution of synthetic methodologies has progressively allowed for more selective and efficient preparation of complex thiophene derivatives, including those with multiple substituents in specific positions.

The historical development of this compound is closely linked to advances in regioselective halogenation techniques and carboxylation reactions. The Gewald reaction, developed as a multicomponent synthesis approach, provided new pathways for constructing aminothiophene carboxylic acids and related derivatives. These methodological advances have facilitated the preparation of diverse thiophene structures with enhanced control over substitution patterns and stereochemistry.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its unique electronic and structural properties. Thiophene derivatives are characterized by their aromatic stability and ability to engage in π-π stacking interactions, making them valuable scaffolds in drug design and material science applications. The specific substitution pattern of this compound creates a distinctive electronic environment that influences both its reactivity and biological activity.

The compound's significance extends to its role as a versatile synthetic intermediate capable of undergoing various chemical transformations. The chlorine substituent at position 2 serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid functionality provides opportunities for amide formation and esterification. The methyl group at position 5 contributes to the compound's lipophilicity and can influence its biological activity through hydrophobic interactions.

Structure-activity relationship studies have demonstrated the importance of halogenated thiophene derivatives in medicinal chemistry. The presence of chlorine and methyl substituents significantly affects the compound's interaction with biological targets, as evidenced by enhanced inhibitory activity against specific enzymes. For example, related thiophene derivatives with 5-chloro or 5-methyl substitutions have shown enhanced inhibitory activity against D-amino acid oxidase, with inhibitory concentration values as low as 0.09 micromolar for optimized analogs.

The compound also serves as a key intermediate in the synthesis of more complex heterocyclic systems. Its multiple reactive sites allow for sequential functionalization reactions, enabling the construction of polycyclic structures and hybrid molecules with diverse biological activities. This versatility has made it an important building block in combinatorial chemistry and drug discovery programs.

Overview of Current Research Landscape

Contemporary research involving this compound encompasses multiple disciplines, including synthetic methodology development, biological activity evaluation, and materials science applications. Current investigations focus on developing more efficient and environmentally friendly synthetic routes, exploring novel biological targets, and understanding the compound's mechanism of action at the molecular level.

Recent advances in synthetic methodology have introduced new approaches for preparing thiophene carboxylic acids with improved selectivity and yield. Palladium-catalyzed carbonylative coupling reactions have emerged as powerful tools for constructing benzothiophene-3-carboxylic esters from simple building blocks. These methodologies offer advantages in terms of functional group tolerance and reaction efficiency, enabling the preparation of complex thiophene derivatives under mild conditions.

The biological activity profile of this compound and its derivatives continues to be an active area of research. Current studies investigate the compound's potential as an enzyme inhibitor, particularly targeting D-amino acid oxidase and related enzymes involved in neurological disorders. The structure-activity relationships established through these studies provide valuable insights for rational drug design and optimization of therapeutic efficacy.

| Research Area | Key Developments | Current Focus |

|---|---|---|

| Synthetic Methodology | Palladium-catalyzed carbonylation, regioselective halogenation | Green chemistry approaches, one-pot syntheses |

| Biological Activity | Enzyme inhibition studies, cytotoxicity evaluation | Mechanism of action, target identification |

| Materials Science | π-π stacking interactions, electronic properties | Organic semiconductors, photovoltaic applications |

| Drug Discovery | Structure-activity relationships, lead optimization | Bioavailability enhancement, selectivity improvement |

Mechanistic studies have revealed important insights into the compound's mode of action and reactivity patterns. Electrophilic aromatic substitution reactions on the thiophene ring are influenced by the directing effects of the chlorine and methyl substituents, which guide incoming groups to specific positions. The carboxylic acid group facilitates hydrogen bonding interactions with target proteins, while the thiophene ring enables π-stacking interactions that contribute to binding affinity and selectivity.

Current research also explores the compound's potential in materials science applications, particularly in the development of organic semiconductors and photovoltaic devices. The electronic properties of halogenated thiophenes make them attractive candidates for use in organic electronics, where precise control over electronic properties is essential for device performance. The combination of electron-withdrawing chlorine and electron-donating methyl substituents creates unique electronic characteristics that can be exploited in various technological applications.

Propiedades

IUPAC Name |

2-chloro-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQQZXLAGBQFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596663 | |

| Record name | 2-Chloro-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54494-61-0 | |

| Record name | 2-Chloro-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Process Description

Step 1: Chlorination of Thiophene

- Thiophene is reacted with chlorine gas in the presence of ethylene dichloride as solvent.

- Typical conditions: 35–55 °C, chlorine molar ratio ~1.2:1 to thiophene.

- Reaction time: 4–5 hours with controlled temperature ramps.

- Quenching with saturated sodium sulfite solution neutralizes excess chlorine.

- Product: 2-chlorothiophene (crude), purified by distillation.

Step 2: Acetylation

- 2-Chlorothiophene is reacted with acetic anhydride in ethylene dichloride.

- Catalyzed by a small amount of phosphoric acid.

- Conditions: Reflux for 3–5 hours.

- Workup involves neutralization with caustic soda and extraction.

- Product: 5-chloro-2-acetylthiophene.

Step 3: Oxidation to 2-Chloro-5-thiophenecarboxylic acid

- 5-chloro-2-acetylthiophene is oxidized using sodium hypochlorite (bleach) in aqueous medium.

- Temperature: 40–50 °C.

- Reaction time: 4–6 hours.

- After oxidation, sodium sulfite is added to quench residual oxidants.

- Acidification with concentrated hydrochloric acid (pH ~1) precipitates the acid.

- Crude product is filtered, dried, and recrystallized from toluene.

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of Thiophene | Thiophene, Cl2, ethylene dichloride | 35–55 | 4–5 | ~85 | Chlorine molar ratio ~1.2:1 |

| Acetylation | 2-Chlorothiophene, acetic anhydride, H3PO4 cat. | Reflux (~80) | 3–5 | ~90 | Neutralization with NaOH |

| Oxidation to Carboxylic Acid | 5-Chloro-2-acetylthiophene, NaOCl, HCl | 40–50 | 4–6 | ~80 | pH adjusted to 1, recrystallized |

Advantages and Limitations

- Advantages: High overall yield (~60-70%), well-established industrial process, relatively straightforward purification.

- Limitations: Multi-step with intermediate isolations, use of chlorine gas and strong oxidants requires careful handling, generation of waste streams.

One-Pot Synthesis via Chlorination and Oxidation of 2-Thiophenecarboxaldehyde

A more recent and efficient method involves a one-pot reaction starting from 2-thiophenecarboxaldehyde, chlorination to an intermediate, followed by direct oxidation to the acid without isolating intermediates.

Process Description

Step 1: Chlorination of 2-thiophenecarboxaldehyde

- Chlorine gas is introduced into 2-thiophenecarboxaldehyde at low temperature (-10 to 30 °C).

- Reaction time: 1–3 hours.

- Intermediate formed: 5-chloro-2-thiophenecarboxaldehyde.

Step 2: Base Treatment and Further Chlorination

- The intermediate is slowly added to precooled sodium hydroxide solution (20%) at 0 to 5 °C.

- Temperature controlled below 30 °C during addition.

- Chlorine gas is reintroduced slowly for 4 hours at 15–30 °C.

- Reaction proceeds for additional 4 hours to complete oxidation.

Step 3: Quenching and Workup

- Sodium sulfite is added to quench residual chlorine.

- Organic solvent extraction (e.g., dichloromethane) removes impurities.

- Acidification with concentrated hydrochloric acid (pH 1–2) precipitates the product.

- Filtration, recrystallization from ethanol/water mixture, and drying yield the pure acid.

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of Aldehyde | 2-thiophenecarboxaldehyde, Cl2 (1.5:1 molar ratio) | -10 to 30 | 1–3 | Intermediate formed, used directly | |

| Addition to NaOH & Chlorination | Intermediate, NaOH (20%), Cl2 | 0 to 30 | 8 | ~92 | Temperature carefully controlled |

| Quenching & Workup | Na2SO3, HCl, solvent extraction, recrystallization | 5 to 30 | 2–3 | ~85 | High purity (96%) after recrystallization |

Advantages and Limitations

- Advantages: One-pot process reduces steps and waste, higher purity and yield, suitable for industrial scale.

- Limitations: Requires precise temperature and addition control, chlorine handling remains a safety concern.

Comparative Summary of Preparation Methods

| Feature | Multi-Step Method | One-Pot Method |

|---|---|---|

| Starting Materials | Thiophene | 2-Thiophenecarboxaldehyde |

| Number of Steps | 3 (chlorination, acetylation, oxidation) | 1 pot with sequential chlorination and oxidation |

| Reaction Temperature Range | 35–55 °C (chlorination), reflux (acetylation), 40–50 °C (oxidation) | -10 to 30 °C (chlorination), 0 to 30 °C (oxidation) |

| Use of Chlorine Gas | Yes | Yes |

| Use of Oxidants | Sodium hypochlorite | Chlorine gas + NaOH + sodium sulfite |

| Yield of Final Product | ~60-70% overall | ~85-92% |

| Purity of Final Product | High after recrystallization | Very high (up to 96%) |

| Environmental Impact | Moderate, due to multiple steps and waste | Lower, due to one-pot and less waste |

| Industrial Suitability | Established process | Emerging preferred process |

Research Findings and Notes

- The multi-step method is well-documented in patents from 2012, showing reliable yields and scalability with detailed reaction parameters for each step.

- The one-pot method patented in 2018 demonstrates improved efficiency and environmental benefits by combining chlorination and oxidation steps without intermediate isolation.

- Both methods emphasize careful pH control during workup to ensure high purity and yield.

- Use of solvents such as ethylene dichloride, toluene, and ethanol/water mixtures is common for extraction and recrystallization.

- Sodium sulfite is consistently used to quench residual chlorine or oxidants, preventing side reactions and improving safety.

Análisis De Reacciones Químicas

Substitution Reactions

The compound undergoes electrophilic aromatic substitution at the thiophene ring, influenced by the directing effects of substituents. The chlorine atom at position 2 and methyl group at position 5 act as meta-directing groups due to their electron-withdrawing and electron-donating properties, respectively. This positions incoming substituents in specific locations on the ring.

For example, the synthesis of similar thiophene derivatives involves chlorination using chlorine gas under controlled conditions, with molar ratios and temperatures critical to regioselectivity . In such reactions:

-

Chlorination : Requires a molar ratio of chlorine gas to substrate (e.g., 4:1 to 0.9:1) and temperatures between -10°C to 30°C .

-

Substituent effects : Structural modifications (e.g., methyl or chloro groups) significantly alter reactivity, as seen in structure-activity relationship (SAR) studies where 5-chloro derivatives exhibited enhanced biological activity .

| Parameter | Details | Reference |

|---|---|---|

| Chlorination ratio | 4:1 to 0.9:1 (Cl₂:substrate) | |

| Temperature range | -10°C to 30°C |

Oxidation and Hydrolysis

The compound’s carboxylic acid group at position 3 can undergo oxidation or reduction , while the thiophene ring may participate in hydrolysis reactions.

-

Hydrolysis : In synthesis methods, aldehyde precursors are hydrolyzed to carboxylic acids using sodium hydroxide under controlled conditions (e.g., ≤30°C) .

-

Oxidation : The methyl group at position 5 could be oxidized to carboxylic acid derivatives, though specific conditions for this compound are not detailed in available sources.

Biological Activity and SAR

Structure-activity relationship (SAR) studies highlight the compound’s potential in medicinal chemistry:

-

DAO inhibition : Thiophene derivatives with 5-chloro or 5-methyl substitutions exhibit enhanced inhibitory activity against D-amino acid oxidase (DAO), with IC₅₀ values as low as 0.09 µM for optimized analogs .

-

Anticancer properties : Cytotoxicity studies on cancer cell lines (e.g., MCF-7, HT-29) demonstrate IC₅₀ values in the micromolar range, suggesting apoptosis induction via caspase activation .

| Activity | IC₅₀ Values (µM) | Reference |

|---|---|---|

| DAO inhibition | 0.09–0.36 (optimized analogs) | |

| Anticancer (MCF-7) | 12 | |

| Anticancer (HT-29) | 15 |

Mechanistic Insights

-

Electrophilic substitution : Directing effects of substituents (Cl, CH₃) guide incoming groups to specific positions on the thiophene ring .

-

Biological interactions : The carboxylic acid group facilitates hydrogen bonding with enzymes like DAO, while the thiophene ring enables π-stacking interactions .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as an intermediate in the synthesis of several pharmaceutical agents, particularly those targeting inflammation and cancer. Its structural features allow it to interact effectively with various biological targets.

2. Material Science

Thiophene derivatives, including 2-Chloro-5-methylthiophene-3-carboxylic acid, are utilized in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These applications leverage the electronic properties of thiophenes to create advanced materials for electronic devices.

3. Biological Research

In biological studies, this compound is investigated for its potential as an enzyme inhibitor and its interactions with biologically active molecules. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its relevance in biochemical research.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for this compound against common bacterial strains are as follows:

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 50 | 25 |

These results suggest promising potential for this compound as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HT-29 (Colon Cancer) | 15 |

These findings highlight the compound's potential for further development as an anticancer therapeutic.

Case Studies

1. Antimicrobial Efficacy Study

A recent investigation evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The study found that this compound exhibited superior activity against gram-positive bacteria compared to others in the series, indicating its potential as a candidate for antibacterial therapies.

2. Cytotoxicity Assessment

Another study focused on the anticancer properties of this compound by treating human cancer cell lines with varying concentrations. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its cytotoxic effects.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-methylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors . The molecular targets and pathways involved vary depending on the final compound synthesized from this intermediate.

Comparación Con Compuestos Similares

a. 5-Chlorothiophene-2-carboxylic Acid (CAS: 24065-33-6)

- Structure : Chlorine at position 5, carboxylic acid at position 2.

- Molecular Formula : C₅H₃ClO₂S; Molecular Weight : 162.59 g/mol .

- Key Differences :

- The inverted positions of chlorine and carboxylic acid groups reduce steric hindrance compared to 2-chloro-5-methylthiophene-3-carboxylic acid.

- Lacks a methyl group, which may decrease lipophilicity and alter binding affinity in biological systems.

- Applications : Used as an intermediate in anticoagulant drugs like rivaroxaban .

b. 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic Acid (CAS: 50451-84-8)

- Structure : Benzene ring fused to thiophene (benzothiophene), with chlorine at position 5, methyl at position 3, and carboxylic acid at position 2.

- Molecular Formula : C₁₀H₇ClO₂S; Molecular Weight : 226.67 g/mol .

- The methyl group at position 3 may induce steric effects distinct from the 5-methyl substitution in the target compound.

- Applications : Likely used in high-resolution crystallography due to its rigid structure .

Sulfonamide and Sulfonyl Derivatives

a. 5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid (CAS: 1803609-89-3)

- Structure : Chlorine at position 5, sulfamoyl (-SO₂NH₂) at position 2, carboxylic acid at position 3.

- Molecular Formula: C₅H₄ClNO₄S₂; Molecular Weight: 241.67 g/mol .

- Key Differences: The sulfamoyl group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents.

- Applications : Investigated for antimicrobial or enzyme-inhibitory properties due to the sulfonamide moiety .

Ester and Amide Derivatives

a. Ethyl 2-(2-Chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS: 565207-41-2)

- Structure : Ethyl ester at position 3, chloroacetamido at position 2, methylcarbamoyl at position 4.

- Molecular Formula : C₁₂H₁₄ClN₂O₄S; Molecular Weight : 329.77 g/mol .

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Data for Selected Thiophene Derivatives

Actividad Biológica

2-Chloro-5-methylthiophene-3-carboxylic acid (CAS No. 54494-61-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorine atom and a carboxylic acid group. Its structural formula can be represented as follows:

This compound is characterized by its heterocyclic nature, which often contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in proteins, influencing enzyme activity.

- π-Stacking Interactions : The aromatic thiophene ring allows for π-stacking interactions with nucleobases or aromatic amino acids, potentially affecting nucleic acid binding.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of various thiophene carboxylic acids against bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against Escherichia coli and Staphylococcus aureus were found to be promising, suggesting potential as an antimicrobial agent.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 50 | 25 |

Anticancer Properties

In vitro studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation. Specifically, this compound demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values indicate significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HT-29 (Colon Cancer) | 15 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited superior activity against gram-positive bacteria compared to others in the series, marking it as a candidate for further development in antibacterial therapies .

- Cytotoxicity Assessment : In another investigation focusing on anticancer properties, researchers treated human cancer cell lines with varying concentrations of this compound. The findings suggested that the compound induced apoptosis in cancer cells, primarily through the activation of caspase pathways .

Q & A

Basic: How can I optimize the regioselective synthesis of 2-Chloro-5-methylthiophene-3-carboxylic acid to minimize byproducts?

Methodological Answer:

Regioselective chlorination and carboxylation in thiophene derivatives are critical. Use directed ortho-metalation (DoM) strategies to install substituents at specific positions. For example:

- Introduce the methyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst to direct substitution at the 5-position .

- Chlorination at the 2-position can be achieved using N-chlorosuccinimide (NCS) under controlled conditions (e.g., 0–5°C, DMF solvent) to avoid overhalogenation .

- Carboxylic acid introduction via carboxylation of the thiophene ring using CO₂ under palladium catalysis or via hydrolysis of a nitrile intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.